molecular formula C12H15ClOS B8487014 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one

3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one

Cat. No.: B8487014
M. Wt: 242.77 g/mol
InChI Key: LWTOCVPMOQGEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one is an organic compound that belongs to the class of cyclopentathiophenes This compound is characterized by the presence of a chloro group, a dimethyl-substituted cyclopentathiophene ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the chlorination of a precursor compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone
  • 3-Chloro-1-(5,5-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butan-1-one

Uniqueness

Compared to similar compounds, 3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one has unique structural features that may confer distinct chemical and biological properties. Its specific arrangement of functional groups and ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

3-chloro-1-(5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophen-2-yl)propan-1-one

InChI

InChI=1S/C12H15ClOS/c1-12(2)6-8-5-10(9(14)3-4-13)15-11(8)7-12/h5H,3-4,6-7H2,1-2H3

InChI Key

LWTOCVPMOQGEPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)SC(=C2)C(=O)CCCl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 106d (2.41 g, 10.0 mmol) and anhydrous THF (20 mL). The solution was cooled to −70° C., and 1 M vinylmagnesium bromide in THF (11 mL, 11.0 mmol) was added with the reaction temperature maintained below −60° C. The reaction mixture was stirred at −13 to −7° C. for 2 h and then warmed to room temperature over 30 min. The reaction was again cooled to −70° C., and a 2 M solution of hydrogen chloride in ether (22.5 ml, 45 mmol) was added. The reaction was then stored in a freezer at −10° C. overnight. After this time the mixture was evaporated under reduced pressure on a rotary evaporator, and the resulting residue partitioned between water (100 mL) and ether (100 mL). The ether extract was dried over sodium sulfate and evaporated under reduced pressure on a rotary evaporator to afford crude 106e (2.86 g, 118%) as a brown oil with approximately 75% purity (by NMR): 1H NMR (300 MHz, CDCl3) δ 7.45 (s, 1H), 3.89 (t, 2H, J=6.9 Hz), 3.30 (t, 2H, J=6.9 Hz), 2.75 (s, 2H), 2.59 (s, 2H), 1.24 (s, 6H)
Name
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Name
Yield
118%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.